molecular formula C26H21ClN4O4 B14964135 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide

Cat. No.: B14964135
M. Wt: 488.9 g/mol
InChI Key: PKOPFBHIVOFNEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound may have applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: shares similarities with other pyrazoloquinoline derivatives, which are known for their diverse biological activities.

    Dimethomorph: Another compound with a similar structural motif, used as a fungicide.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32)

InChI Key

PKOPFBHIVOFNEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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